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Introduction

Farnesoid X receptor (FXR) agonists are a promising class of therapeutic agents for various
metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary
cholangitis (PBC).[1][2] They play a crucial role in regulating bile acid, lipid, and glucose
metabolism.[3][4] While bile acid-derived FXR agonists like obeticholic acid (OCA) have
demonstrated efficacy, their use can be limited by side effects such as pruritus and unfavorable
changes in lipid profiles.[5] This has led to the development of non-bile acid FXR agonists,
including EDP-305, with the aim of improving the therapeutic window and side effect profile.
This guide provides a comparative overview of the side effect profile of EDP-305 versus other
non-bile acid FXR agonists, supported by available clinical trial data and experimental insights.

Farnesoid X Receptor (FXR) Agonist Signaling
Pathway

FXR is a nuclear receptor primarily expressed in the liver and intestines. Upon activation by an
agonist, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to
FXR response elements (FXRES) on the DNA, regulating the transcription of target genes
involved in various metabolic pathways.
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Caption: Simplified FXR Agonist Signaling Pathway.

Comparative Side Effect Profiles

The most commonly reported side effects for FXR agonists are pruritus (itching) and alterations

in lipid profiles. The following tables summarize the available data for EDP-305 and other non-

bile acid FXR agonists from clinical trials.

Pruritus

Pruritus is considered a class effect of FXR agonists. The incidence and severity can vary

between different agents and dosages.
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. Discontinua
L Incidence .
Drug Study Indication Dose . tion due to
of Pruritus .
Pruritus
ARGON-1
EDP-305 NASH 1mg 9.1% 1.8%
(Phase 2a)
2.5mg 50.9% 20.8%
Placebo 4.2% 0%
Not specified,
INTREPID
EDP-305 PBC 1mg but lower ~3%
(Phase 2)
than 2.5mg
Not specified,
2.5mg but higher ~18%
than 1mg
Dose-
dependently
) - increased IL- -~
Cilofexor Phase 2 NASH Not specified a1 Not specified
,a
biomarker for
pruritus
Most
commonly
Tropifexor Phase 2 NASH Not specified reported Not specified
adverse
event
_ N Reported as n
Nidufexor Phase 2 NASH Not specified Not specified

a side effect

Lipid Profile Changes

Changes in lipid profiles, particularly increases in low-density lipoprotein (LDL) cholesterol and
decreases in high-density lipoprotein (HDL) cholesterol, have been observed with some FXR
agonists.
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Key Findings on

Drug Study Indication o .
Lipid Profile
No apparent effect on
lipids, including
EDP-305 INTREPID (Phase 2) PBC cholesterol, LDL,
HDL, and

triglycerides.

Associated with
increases in LDL

Obeticholic Acid (Bile- )
Multiple NASH, PBC cholesterol and

acid) )
decreases in HDL
cholesterol.
Modest increases in
Cilofexor Not Specified NASH LDL cholesterol

reported.

Experimental Protocols
Assessment of Pruritus in Clinical Trials

The evaluation of pruritus in clinical studies typically involves patient-reported outcomes and
physician assessments.

o Patient Questionnaires: Standardized questionnaires, such as the Visual Analog Scale (VAS)
for pruritus and the 5-D Itch Scale, are used to quantify the severity and impact of itching
from the patient's perspective.

o Adverse Event Reporting: All instances of pruritus are recorded as adverse events (AES)
during the trial. The severity is graded (e.g., mild, moderate, severe) by the investigator
based on established criteria.

o Biomarker Analysis: Blood samples may be collected to measure potential biomarkers
associated with pruritus, such as interleukin-31 (IL-31) and bile acids.

Assessment of Lipid Profile Changes
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Monitoring of the lipid profile is a standard safety assessment in clinical trials for metabolic
drugs.

o Fasting Blood Samples: Blood samples are collected from patients after an overnight fast at
baseline and at specified time points throughout the study.

 Lipid Panel Analysis: The samples are analyzed in a central laboratory to measure levels of:

Total Cholesterol

o

[¢]

Low-Density Lipoprotein (LDL) Cholesterol

[¢]

High-Density Lipoprotein (HDL) Cholesterol

[e]

Triglycerides

o Standardized Assays: Validated and standardized assays are used to ensure the accuracy
and consistency of the measurements.
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Caption: General Experimental Workflow for Side Effect Assessment in Clinical Trials.
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Mechanistic Insights into Pruritus

The exact mechanism of FXR agonist-induced pruritus is not fully understood but is an area of
active research. One proposed pathway involves the upregulation of interleukin-31 (IL-31), a
cytokine known to be involved in itching. Activation of FXR in hepatocytes may lead to
increased expression and secretion of IL-31, which can then act on sensory neurons to induce

the sensation of itch.
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Caption: Proposed Mechanism of FXR Agonist-Induced Pruritus via IL-31.

Discussion and Conclusion

EDP-305, a non-bile acid FXR agonist, demonstrates a side effect profile that is generally
consistent with its drug class, with pruritus being the most notable adverse event. The
incidence and severity of pruritus with EDP-305 appear to be dose-dependent, with a 1 mg
dose showing a much better tolerability profile compared to the 2.5 mg dose. This suggests
that there may be a therapeutic window where efficacy can be achieved with manageable side
effects.

An important differentiating factor for EDP-305 appears to be its neutral effect on lipid profiles,
as observed in the INTREPID study for PBC. This is a potential advantage over some other
FXR agonists, like the bile-acid derivative obeticholic acid, which has been associated with
dyslipidemia.

While pruritus is a common challenge for FXR agonists, ongoing research into the underlying
mechanisms may lead to strategies to mitigate this side effect. The development of next-
generation FXR agonists with improved selectivity and potency continues to be an important
goal in the field.

Ultimately, the development of EDP-305 was halted for NASH, with the company citing the
belief that a combination approach would be optimal for treating the disease. However, the data
gathered from its clinical trials provide valuable insights into the side effect profile of this non-
bile acid FXR agonist and contribute to the broader understanding of this class of drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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